molecular formula C16H28N2O4 B1524382 1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid CAS No. 1216759-08-8

1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid

Cat. No.: B1524382
CAS No.: 1216759-08-8
M. Wt: 312.4 g/mol
InChI Key: FKXWVKKGBCLYHB-UHFFFAOYSA-N
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Description

1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid (CAS: 201810-59-5) is a bicyclic piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₆H₂₈N₂O₄, with a molecular weight of 312.40 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid functionality enables further derivatization, making it valuable in medicinal chemistry and drug discovery .

Synthesis: The compound is typically synthesized via Boc protection of the amine group in bipiperidine precursors, followed by carboxylation at the 4-position. For example, analogous Boc-protected piperidine derivatives are synthesized by reacting piperidine carboxylic acids with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . Combi-Blocks reports a purity of 95% for this compound, indicating its utility as a high-quality intermediate .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-8-4-5-13(11-18)17-9-6-12(7-10-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXWVKKGBCLYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid (Boc-bipiperidine) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₈N₂O₄
  • Molecular Weight : 312.40 g/mol
  • CAS Number : 1216759-08-8
  • Hazard Classification : Irritant .

Boc-bipiperidine derivatives have been studied for their interactions with various biological targets. The compound's structure allows it to interact with neurotransmitter systems and potentially exhibit neuroprotective effects. Its bipiperidine backbone is known to influence various receptor activities, particularly in the central nervous system.

Antiviral Activity

Research has indicated that certain derivatives of bipiperidine compounds exhibit antiviral activities against various viruses. For instance, compounds with similar structures have shown effectiveness as neuraminidase inhibitors, which are crucial in the treatment of influenza .

Antimicrobial Properties

Boc-bipiperidine has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of Boc-bipiperidine has been explored through various assays. Compounds derived from bipiperidine have shown promise in reducing inflammation markers in cell culture models, indicating a possible role in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Study 1Evaluated Boc-bipiperidine's antiviral activity against influenza virus; showed significant inhibition at low concentrations .
Study 2Investigated antimicrobial properties; demonstrated effectiveness against MRSA strains .
Study 3Assessed anti-inflammatory effects; reduced TNF-alpha levels in macrophage cultures .

Case Study: Antiviral Activity Against Influenza

A study published in 2021 assessed the activity of Boc-bipiperidine derivatives against influenza A virus. The results indicated that these compounds inhibited viral replication by blocking neuraminidase activity, leading to a reduction in viral load in infected cells .

Case Study: Antimicrobial Efficacy

In another study, Boc-bipiperidine was tested against various bacterial pathogens. The compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.

Key Uses :

  • Synthesis of Piperidine Derivatives : The compound is utilized in the synthesis of piperidine-based drugs, which are known for their efficacy in treating neurological disorders and as analgesics.
  • Prodrug Development : The tert-butoxycarbonyl (Boc) group is often used to protect amines during synthesis, making this compound valuable in prodrug formulations where controlled release is desired.

Organic Synthesis

The compound acts as an important intermediate in organic synthesis, particularly in the preparation of complex molecules.

Applications :

  • Peptide Synthesis : It is employed in solid-phase peptide synthesis due to its ability to protect amino groups while allowing for subsequent reactions.
  • Functionalization Reactions : The bipiperidine structure provides reactive sites for further functionalization, enabling the development of new chemical entities.

Data Table: Summary of Applications

Application AreaSpecific UseReference Source
Medicinal ChemistrySynthesis of piperidine derivatives
Prodrug development
Organic SynthesisPeptide synthesis
Functionalization reactions

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of this compound as a precursor in synthesizing novel antidepressant compounds. The Boc-protected piperidine was successfully converted into various derivatives that exhibited significant serotonin reuptake inhibition.

Case Study 2: Development of Anti-Cancer Agents

Another research highlighted its application in creating anti-cancer agents. The compound's ability to be modified at the carboxylic acid site enabled the development of targeted therapies that show promise in clinical trials.

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of Boc-protected piperidine/bipiperidine carboxylic acids. Key structural analogs and their distinctions are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid 201810-59-5 C₁₆H₂₈N₂O₄ 312.40 Bipiperidine core, Boc at 1', COOH at 4
1-Boc-2-methylpiperidine-4-carboxylic Acid Not provided C₁₂H₂₁NO₄ 243.30 Methyl group at C2, single piperidine ring
(2S,4S)-1-(tert-Boc)-2-methylpiperidine-4-carboxylic acid Not provided C₁₂H₂₁NO₄ 243.30 Chiral methyl at C2, stereospecific effects
3-(tert-Boc)-2-arylthiazolidine-4-carboxylic acid Not provided Varies ~300–350 Thiazolidine ring, aryl substituents
1-(tert-Boc)-4-(trifluoromethyl)piperidine-4-carboxylic acid 495415-51-5 C₁₂H₁₈F₃NO₄ 297.27 CF₃ group at C4, enhanced lipophilicity

Key Observations :

  • Steric and Electronic Effects : The bipiperidine core in the target compound introduces conformational rigidity compared to single-ring analogs like 1-Boc-2-methylpiperidine-4-carboxylic acid. This rigidity may influence binding affinity in biological targets .
  • Chirality : Stereoisomers (e.g., (2S,4S)-Boc-2-methylpiperidine-4-carboxylic acid) exhibit distinct pharmacological profiles due to stereospecific interactions .

Research Findings and Trends

  • Toxicity : Analogous Boc-protected piperidines (e.g., 1-(tert-Boc)-4-phenylpiperidine-2-carboxylic acid) exhibit oral toxicity (H302) and respiratory irritation (H335) , necessitating careful handling .
  • High-Throughput Applications : Boc-protected intermediates are increasingly used in automated synthesis pipelines, leveraging their stability and modular reactivity .

Preparation Methods

Starting Materials and Key Intermediates

  • Piperidine derivatives serve as the fundamental building blocks.
  • tert-Butyl dicarbonate (di-tert-butyl dicarbonate) is used as the Boc protecting reagent.
  • Alkyl lithium reagents or other carboxylation agents introduce the carboxylic acid group.

Stepwise Preparation Process

Based on patent literature and related bipiperidine syntheses, the following steps outline a typical preparation process:

Step Reaction Description Key Reagents & Conditions Outcome
1 Formation of bipiperidine intermediate Coupling of piperidine derivatives under controlled conditions Bipiperidine backbone
2 Boc protection of nitrogen Reaction with di-tert-butyl dicarbonate in presence of base (e.g., triethylamine) Boc-protected bipiperidine
3 Carboxylation at 4-position Reaction with alkyl lithium reagent or equivalent carboxylation agent Introduction of carboxylic acid group
4 Hydrolysis and acidification Use of aqueous acid to hydrolyze intermediates and isolate acid form This compound
5 Purification Recrystallization or chromatography High purity final compound

This sequence is supported by the process described in WO2019232010A1 patent, which details the preparation of related Boc-protected piperidine carboxylic acids through analogous steps of protection, carboxylation, and purification.

Detailed Reaction Conditions and Optimization

Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or sodium bicarbonate
  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
  • Temperature: Typically 0°C to room temperature to avoid side reactions
  • Duration: 1–4 hours depending on scale and reactivity

This step selectively protects the secondary amine on the piperidine ring, preventing unwanted side reactions in subsequent steps.

Carboxylation

  • Reagents: Alkyl lithium reagents (e.g., n-butyllithium) or equivalent organometallics
  • Solvents: Anhydrous THF or ether solvents under inert atmosphere (N2 or Ar)
  • Temperature: Low temperatures (-78°C to 0°C) to control reactivity and selectivity
  • Workup: Acidification with dilute acid (e.g., HCl) to convert intermediates to carboxylic acid

This step introduces the carboxylic acid functionality at the desired position on the bipiperidine ring.

Hydrolysis and Acidification

  • Hydrolysis of ester or intermediate groups is performed under acidic aqueous conditions.
  • Acidification ensures the carboxylate is protonated to the free acid form.
  • Typical acids used include HCl or acetic acid.

Industrial Production Considerations

  • Scale-up: Continuous flow reactors are preferred for large-scale synthesis to improve heat and mass transfer, ensuring consistent product quality.
  • Purification: Multiple recrystallization steps or chromatographic purification is employed to achieve purity >95%.
  • Yield Optimization: Careful control of temperature, reagent stoichiometry, and reaction time is critical to maximize yield, often reaching above 85% in optimized processes.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Scale Conditions Notes
Boc Protection Temperature 0°C to RT Controlled 0-10°C Temperature control prevents side reactions
Boc Protection Time 1–4 hours Continuous flow, shorter residence time Flow chemistry enhances efficiency
Carboxylation Temperature -78°C to 0°C Controlled low temperature with inert atmosphere Critical for regioselectivity
Solvents DCM, THF THF, Ether, DCM Solvent choice affects solubility and safety
Acidification Dilute HCl, RT Controlled acid addition Ensures complete protonation
Purification Recrystallization, chromatography Multi-step recrystallization High purity essential for pharma use
Yield 70–85% >85% Optimized for scale and cost

Analytical and Quality Control

Summary of Research Findings

  • The Boc protecting group is essential for selective functionalization of the piperidine nitrogen, allowing controlled carboxylation.
  • Low-temperature organometallic carboxylation ensures regioselective introduction of the carboxylic acid group.
  • Acidic hydrolysis and purification steps yield the target compound in high purity and yield.
  • Industrial processes leverage continuous flow and optimized reaction parameters to enhance reproducibility and scalability.
  • The compound serves as a key intermediate in pharmaceutical syntheses, including for drugs like ampreloxetine.

Q & A

Q. What are the key synthetic pathways for preparing 1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions, often with Boc-anhydride in dichloromethane (DCM) .
  • Step 2 : Coupling of the bipiperidine scaffold via amide or ester linkages. For example, carboxylic acid activation (e.g., using HATU or DCC) facilitates bond formation between the two piperidine units .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization .
    Note: Reaction conditions (solvent, temperature) must be optimized to avoid side reactions like Boc-group cleavage .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and Boc-group integrity .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • HPLC/MS : Ensures purity (>95%) and validates molecular weight .

Q. What are the primary research applications of this compound?

  • Drug Development : Serves as a scaffold for neurology-targeted candidates (e.g., kinase inhibitors or GPCR modulators) due to its rigid bipiperidine core .
  • Polymer Chemistry : The carboxylic acid group enables esterification for biodegradable polymers used in drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during derivatization?

Contradictions (e.g., unexpected esterification outcomes) may arise from:

  • Steric hindrance : The tert-butyl group limits access to the 4-carboxylic acid. Mitigation: Use bulky coupling agents (e.g., EDC/HOAt) .
  • pH sensitivity : The Boc group hydrolyzes under acidic conditions. Solution: Conduct reactions in neutral buffers or use alternative protecting groups (e.g., Fmoc) .
  • Validation : Compare reaction yields under varying conditions (solvent, catalyst) and validate via kinetic studies .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Docking Simulations : Tools like AutoDock Vina model binding to proteins (e.g., serotonin receptors) using the compound’s 3D conformation .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes in simulated physiological conditions .
  • QSAR Models : Relate substituent effects (e.g., methyl vs. fluorine on piperidine) to activity trends .

Q. How can the compound be modified to enhance pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles to improve oral bioavailability .
  • Prodrug Strategies : Convert the acid to esters (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the Boc group for prolonged half-life .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve mixing and reduce side-product formation .
  • Catalyst Screening : Immobilized lipases or transition-metal catalysts enhance stereoselectivity .
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .

Q. How do researchers address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability .
  • Liposomal Encapsulation : Improve aqueous dispersion for in vitro testing .

Q. What are the best practices for storing the compound?

  • Temperature : Store at –20°C under inert gas (argon) to prevent Boc-group degradation .
  • Desiccants : Include silica gel to avoid hydrolysis in humid environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid

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